N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine
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Overview
Description
N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine is a complex organic compound that features a thiophene ring, a benzoyl group, an azetidine ring, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride . The azetidine ring can be formed through cyclization reactions involving appropriate precursors . Finally, the pyrazine moiety can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects . The pathways involved would need to be elucidated through further research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, benzoyl-substituted azetidines, and pyrazine-containing molecules . Examples include:
Thiophene derivatives: Compounds with a thiophene ring, such as thiophene sulfoxides and sulfones.
Benzoyl-substituted azetidines: Compounds with a benzoyl group attached to an azetidine ring.
Pyrazine-containing molecules: Compounds with a pyrazine moiety, such as pyrazine carboxamides.
Uniqueness
N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine is unique due to its combination of structural features, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
[3-(pyrazin-2-ylamino)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-18(14-3-1-13(2-4-14)15-5-8-24-12-15)22-10-16(11-22)21-17-9-19-6-7-20-17/h1-9,12,16H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCIDBTYCXGSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)NC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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